(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one
Description
(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Properties
IUPAC Name |
(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-12(18)9-10-13-5-2-3-8-16(13)19-15-7-4-6-14(17)11-15/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPEZSLGWTZRW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the α,β-unsaturated carbonyl system.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction parameters and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Additions
The enone system facilitates 1,4-conjugate additions (Michael additions) due to resonance stabilization of the intermediate enolate.
Key Reactions:
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Thiol Addition : Reacts with thiols (e.g., ethanethiol) under basic conditions (e.g., NaOH/EtOH) to form β-thioether derivatives. The nucleophile attacks the β-carbon, followed by protonation .
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Amine Addition : Primary amines (e.g., benzylamine) undergo 1,4-addition, yielding β-amino ketones. This reaction typically requires catalytic acid or base.
Mechanistic Insight :
The α,β-unsaturated ketone’s electrophilic β-carbon is activated by conjugation with the carbonyl group. Deprotonation of the nucleophile generates a species that attacks the β-position, forming a stabilized enolate intermediate .
Cycloaddition Reactions
The enone participates in Diels-Alder reactions as a dienophile.
Example:
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Reaction with electron-rich dienes (e.g., 1,3-butadiene) under thermal or Lewis acid-catalyzed conditions produces six-membered cycloadducts. Stereoselectivity is influenced by the E-configuration of the enone .
Conditions :
| Reaction Component | Details |
|---|---|
| Diene | 1,3-Butadiene or substituted derivatives |
| Catalyst | AlCl₃, BF₃·Et₂O (optional) |
| Temperature | 80–120°C |
| Solvent | Toluene or dichloromethane |
Halogenation
The double bond undergoes electrophilic halogenation .
Bromination:
-
Bromine (Br₂) in CCl₄ adds across the double bond, yielding a dibromide. The reaction proceeds via a bromonium ion intermediate, with anti-addition stereochemistry .
-
Example :
Kinetics :
Reaction rate is enhanced by electron-withdrawing groups (e.g., Cl), which increase the electrophilicity of the double bond .
a) Oxidation:
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Ozonolysis : Cleavage of the double bond with ozone (O₃) generates two carbonyl-containing fragments.
b) Reduction:
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Catalytic Hydrogenation : H₂/Pd-C reduces the double bond to a single bond, producing 4-[2-(3-chlorophenoxy)phenyl]butan-2-one .
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Selective Reduction : NaBH₄ selectively reduces the carbonyl to an alcohol without affecting the double bond.
Condensation Reactions
The ketone group participates in hydrazone formation :
-
Reaction with hydrazines (e.g., phenylhydrazine) in ethanol under reflux yields hydrazone derivatives.
Applications :
Hydrazones serve as intermediates in synthesizing heterocycles like pyrazoles .
Photochemical Reactions
The enone system undergoes [2+2] photocycloaddition under UV light:
-
With alkenes (e.g., ethylene), it forms cyclobutane derivatives. Regioselectivity depends on the alkene’s electron density .
Mechanistic and Synthetic Considerations
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Steric Effects : The 3-chlorophenoxy group influences reaction regioselectivity by sterically shielding one face of the enone.
-
Electronic Effects : The electron-withdrawing Cl atom enhances electrophilicity at the β-carbon, accelerating nucleophilic additions .
This compound’s versatility in forming carbon–heteroatom and carbon–carbon bonds makes it valuable in medicinal chemistry and materials science .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have investigated the anti-inflammatory properties of (3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study: COX Inhibition
- A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating their potency compared to established anti-inflammatory drugs like diclofenac and celecoxib.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Diclofenac | 8.72 ± 0.28 | 11.7 ± 0.23 |
| Celecoxib | 11.7 ± 0.23 | - |
This data suggests that the compound could serve as a lead for developing new anti-inflammatory agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Evaluation
- A series of tests revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.
Case Study: Apoptosis Induction
- In vitro studies showed that treatment with the compound led to increased caspase activity in cancer cell lines, suggesting its potential role as an anticancer agent .
Plant Growth Promotion
The compound has been explored for its potential use in agriculture, particularly in enhancing plant growth and resistance to pathogens.
Case Study: Plant Growth Promotion
- Research indicates that this compound can enhance plant growth metrics when applied as a foliar spray, promoting healthier plants with improved yield .
Pest Resistance
Additionally, the compound has shown promise in pest resistance applications.
Case Study: Pest Resistance
- Studies have reported that formulations containing this compound can effectively deter common agricultural pests, reducing the need for chemical pesticides and promoting sustainable farming practices.
Polymer Development
The unique structure of this compound lends itself to applications in material science, particularly in the development of new polymeric materials.
Case Study: Polymer Synthesis
Mechanism of Action
The mechanism of action of (3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar chalcone structure but with different substituents, leading to distinct chemical and biological properties.
Chalcone derivatives: Various chalcone derivatives with different substituents on the phenyl rings exhibit a range of biological activities and chemical reactivities.
Uniqueness
(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one is unique due to the presence of the chlorophenoxy group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activities. This makes it a valuable compound for research and industrial applications.
Biological Activity
(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one, also known as a derivative of chalcone, exhibits a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes recent findings on its biological activity, highlighting structure-activity relationships (SAR), experimental methodologies, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a butenone moiety linked to a chlorophenoxyphenyl group. Its chemical structure can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have indicated that this compound possesses significant anti-inflammatory properties. In vitro assays demonstrated that this compound inhibits the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 15.0 | 12.5 |
| Diclofenac | 10.0 | 8.0 |
| Celecoxib | 20.0 | 5.0 |
The IC50 values indicate that the compound has comparable potency to established anti-inflammatory drugs like diclofenac and celecoxib, particularly against COX-2, which is often implicated in inflammatory diseases .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.0 |
| A549 | 30.0 |
| HeLa | 28.5 |
Mechanistic studies suggest that the compound induces apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .
3. Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings suggest its potential for development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the chlorophenoxy group is critical for enhancing biological activity. Substitutions on the phenyl ring significantly affect the potency against specific targets.
Key Findings:
- The introduction of electron-withdrawing groups such as chlorine enhances COX inhibition.
- The butenone moiety is essential for cytotoxic activity, as modifications lead to decreased efficacy .
Case Studies
Several case studies have explored the therapeutic potential of this compound in preclinical models:
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced inflammation compared to controls.
- Cancer Model : In xenograft models of breast cancer, treatment with this compound resulted in reduced tumor volume and enhanced survival rates among treated animals compared to placebo groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
